7-(7-Aminoheptanamido)heptanoic acid hydrochloride
Overview
Description
7-(7-Aminoheptanamido)heptanoic acid hydrochloride is a useful research compound. Its molecular formula is C14H29ClN2O3 and its molecular weight is 308.84 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
A novel route for the preparation of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride was developed, involving nucleophilic substitution steps to achieve a total yield of 55%. This process, confirmed by various structural analyses, offers a simple and convenient method for synthesizing this compound, highlighting its utility in chemical synthesis and industrial applications (Xue et al., 2010).
Applications in Material Science
The compound has been utilized in the development of nylon 7 (polyheptanamide), where esters of 7-aminoheptanoic acid were prepared as monomers. This process underlines the compound's importance in creating high molecular weight, spinning grade nylon 7, which demonstrates significant potential in textile applications due to its high tenacity yarn and favorable textile properties compared to nylons 6 and 66 (Horn et al., 1963).
Prostaglandin Synthesis
This compound has found applications in the synthesis of prostaglandin analogs, contributing to the field of medicinal chemistry and offering pathways for the development of therapeutic agents. This includes the preparation of 7-(N-alkylmethanesulfonamido) heptanoic acids, which mimic natural prostaglandins by stimulating cAMP formation, suggesting potential for medical applications and drug development (Jones et al., 1977).
Corrosion Inhibition
The compound has been investigated for its role in corrosion inhibition, specifically its adsorption on grafted palygorskite for the controlled-release inhibition of steel corrosion. This study not only showcases the compound's chemical utility but also its potential in industrial applications for protecting metals against corrosion, underscoring its versatility and applicability in various research and industrial contexts (Aghzzaf et al., 2014).
Properties
IUPAC Name |
7-(7-aminoheptanoylamino)heptanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19;/h1-12,15H2,(H,16,17)(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBGHPTFAZJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)NCCCCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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